![molecular formula C14H14N2S2 B11052153 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione](/img/no-structure.png)
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione is a heterocyclic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Vorbereitungsmethoden
The synthesis of 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of phthalhydrazide with appropriate aldehydes and ketones under acidic or basic conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium on carbon or cesium carbonate . Major products formed from these reactions include sulfoxides, sulfones, and substituted pyridazine derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione can be compared with other similar compounds such as:
Pyridazine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Phthalazine derivatives: These compounds are also heterocyclic and have similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Eigenschaften
Molekularformel |
C14H14N2S2 |
---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2,3-dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione |
InChI |
InChI=1S/C14H14N2S2/c1-9-7-15-13(17)11-5-3-4-6-12(11)14(18)16(15)8-10(9)2/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
IEIOJJCSFTXGMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CN2C(=S)C3=CC=CC=C3C(=S)N2C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.